Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
Chemical Identity:
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353994-64-5) is a chiral carbamate derivative with a molecular formula of C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol . It features a pyrrolidine ring substituted with a 2-hydroxyethyl group at the R-configured nitrogen and an ethyl-carbamate moiety protected by a tert-butyl ester. This structural complexity renders it valuable in medicinal chemistry, particularly as an intermediate for bioactive molecules or enantioselective syntheses.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOJASGDMATQ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 864655-26-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C13H26N2O3
- Molecular Weight : 258.36 g/mol
- Structure : The compound features a pyrrolidine ring, a hydroxyl group, and a carbamate moiety, which contribute to its biological properties.
This compound primarily functions as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to mimic substrates or inhibitors of these enzymes, leading to competitive inhibition.
Inhibition Studies
Research indicates that compounds similar to ethyl carbamates can inhibit enzymes like the protein tyrosine phosphatases and FAHD1 (Fumarylacetoacetate hydrolase domain-containing protein 1), which are crucial in various metabolic processes. The inhibition is often characterized by determining IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Ethyl Carbamate Derivative | 47 | FAHD1 |
| Oxalate (known inhibitor) | 7 | FAHD1 |
Anticancer Activity
Studies have shown that similar pyrrolidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research has indicated that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
-
Inhibition of Protein Tyrosine Phosphatases :
A study demonstrated that derivatives of ethyl carbamates could effectively inhibit protein tyrosine phosphatases, which play a vital role in cellular signaling pathways. The study provided insights into structure-activity relationships (SAR) that could guide the development of more potent inhibitors. -
Antitumor Activity :
In a preclinical model, an ethyl carbamate derivative showed significant antitumor activity against melanoma cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to analogs with modifications in substituents, stereochemistry, or functional groups. Key differences in molecular properties, stability, and applications are highlighted below.
Enantiomeric Pair: (R)- vs. (S)-Configurations
- Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354003-22-7) Structural Difference: Mirror-image stereochemistry at the pyrrolidine nitrogen. Properties: Identical molecular formula (C₁₃H₂₆N₂O₃) and weight (258.36 g/mol) but distinct chiral interactions. Applications: Enantiomers often exhibit divergent biological activities. For example, Rivastigmine synthesis requires S-enantiomer resolution via chiral HPLC (Rs > 2.5) .
Ester Group Modifications
- Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) Structural Difference: Benzyl ester replaces tert-butyl ester. Properties: Larger molecular formula (C₁₆H₂₄N₂O₃) and weight (292.38 g/mol). Applications: Benzyl esters are common in prodrug designs due to hydrolytic lability under catalytic conditions.
Substituent Variations on the Pyrrolidine Ring
- Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7)
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1354001-16-3)
Peptide-Conjugated Analogs
- [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4) Structural Difference: Amino-butyryl peptide chain appended to pyrrolidine. Properties: Larger molecular framework (C₁₆H₃₁N₃O₃; MW: 313.44 g/mol). The peptide moiety may enhance target specificity (e.g., protease inhibition) .
Comparative Data Table
Preparation Methods
Boc Protection of the Primary Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen. In a representative procedure, (R)-pyrrolidin-3-ylmethanol (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (DCM) at 0–20°C for 4–6 hours, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). The Boc-protected intermediate, tert-butyl (R)-(pyrrolidin-3-ylmethyl)carbamate, is isolated via extraction (ethyl acetate/water) and solvent evaporation, achieving 85–90% yield.
Hydroxyethyl Group Installation
Epoxide Ring-Opening Methodology
The hydroxyethyl moiety is introduced through nucleophilic ring-opening of ethylene oxide. The Boc-protected pyrrolidine (1.0 equiv) is treated with ethylene oxide (3.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours, using sodium hydride (1.5 equiv) as a base. This step proceeds via SN2 mechanism, affording the hydroxyethyl-substituted intermediate in 70–75% yield after column chromatography (ethyl acetate/hexane, 3:1).
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Base | NaH (1.5 equiv) |
| Yield | 70–75% |
| Purity (HPLC) | >95% |
Ethyl Carbamate Formation
Carbamoylation with Ethyl Chloroformate
The final step involves reacting the secondary amine with ethyl chloroformate (1.1 equiv) in DCM at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 2 hours. After quenching with ice water, the organic layer is dried (Na2SO4) and concentrated. Silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the title compound in 65–70% yield.
Table 2: Optimization of Carbamoylation
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Temperature | 0°C → 20°C | Prevents decomposition |
| Equiv. TEA | 2.0 | Neutralizes HCl |
| Reaction Time | 2 hours | Completes reaction |
Stereochemical Control and Purification
Chiral Resolution Techniques
Despite starting with enantiomerically pure pyrrolidine, racemization may occur during hydroxyethyl installation. Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) confirms enantiomeric excess (ee >98%). Recrystallization from dichloromethane/hexane (1:5) further enhances ee to >99%.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃) : δ 1.38 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine and hydroxyethyl), 4.10 (q, J = 7.1 Hz, 2H, ethyl carbamate).
-
LCMS (ESI+) : m/z 317.2 [M+H]⁺, retention time 6.8 min (C18 column, 60% acetonitrile/water).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for exothermic steps (e.g., epoxide ring-opening). A pilot study achieved 82% yield at 100 g scale using a Corning AFR module, reducing reaction time from 12 hours to 30 minutes.
Q & A
Q. What synthetic routes reconcile conflicting yield data in published protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
